4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine
Overview
Description
4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine is a chemical compound with the molecular formula C5H3BrF3N3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine can be found in databases like PubChem . The compound has a molecular weight of 242 .Chemical Reactions Analysis
While the specific chemical reactions involving 4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine are not detailed in the search results, related compounds have been involved in regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions .Scientific Research Applications
Spectroscopic Characterization and Theoretical Studies
The study on 5-Bromo-2-(trifluoromethyl)pyridine utilized spectroscopic methods and density functional theory (DFT) to understand its geometric structure, vibrational frequencies, and non-linear optical (NLO) properties. Such detailed characterization helps in designing molecules with desired physical and chemical properties for specific applications in materials science and optical technologies (H. Vural & M. Kara, 2017).
Synthetic Applications
Another study focused on Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction, highlighting the utility of brominated pyridines in synthesizing complex molecules with potential applications in medicinal chemistry and materials science. The synthesized pyridine derivatives showed significant biological activities, including anti-thrombolytic and biofilm inhibition activities (Gulraiz Ahmad et al., 2017).
Molecular Structure and Chemical Reactions
Research on Bis(pyridine)-based bromonium ions demonstrates the importance of brominated pyridines in studying molecular structures and chemical reaction mechanisms. Such studies contribute to a deeper understanding of molecular interactions and reactivity, which is crucial for designing efficient catalysts and developing new synthetic methodologies (A. A. Neverov et al., 2003).
Liquid Crystal Synthesis
An innovative approach described in the Unprecedented negishi coupling study involves using brominated and stannylated pyridines for the synthesis of liquid crystalline materials. These findings showcase the role of brominated pyridines in advanced materials synthesis, particularly in the development of new liquid crystal technologies (Y. Getmanenko & R. Twieg, 2008).
Safety And Hazards
properties
IUPAC Name |
(4-bromo-3,5,6-trifluoropyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3/c6-1-2(7)4(9)11-5(12-10)3(1)8/h10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKOTXHCHASOFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1NN)F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650530 | |
Record name | 4-Bromo-2,3,5-trifluoro-6-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5-trifluoro-6-hydrazinopyridine | |
CAS RN |
65717-66-0 | |
Record name | 4-Bromo-2,3,5-trifluoro-6-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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